The 8-Nitro Group as an Essential Pharmacophore: Quantitative Aldose Reductase Inhibition Data for 8-Nitro-2(1H)-quinoxalinone Derivatives
In a study of nitroquinoxalinone derivatives as aldose reductase (ALR2) inhibitors, the presence of an 8-nitro group was identified as a mandatory requirement for biological activity. The research found that all active compounds in the series possessed an 8-nitro substituent, with IC50 values ranging from 1.54 to 18.17 μM [1]. Compounds lacking this specific 8-nitro substitution pattern were inactive. The most potent derivative, 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e), which contains the 8-nitro group, exhibited an IC50 of 1.54 μM [1].
| Evidence Dimension | Aldose reductase (ALR2) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Active derivatives bearing the 8-nitro group exhibit IC50 values ranging from 1.54 to 18.17 μM |
| Comparator Or Baseline | Compounds lacking the 8-nitro group |
| Quantified Difference | Inactive (activity only observed when 8-nitro group present) |
| Conditions | In vitro enzymatic assay using recombinant human aldose reductase; NADPH consumption monitored spectrophotometrically |
Why This Matters
This demonstrates that the 8-nitro group is a non-negotiable structural requirement for this target, meaning 8-nitro-2(1H)-quinoxalinone or its derivatives are the only viable starting points for this class of ALR2 inhibitors.
- [1] Hussain S, Parveen S, Qin X, Hao X, Zhang S, Chen X, Zhu C, Ma B. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorg Med Chem Lett. 2014;24(9):2086-2089. View Source
